1,3-Di-tert-butylbenzimidazolium chloride
Overview
Description
1,3-Di-tert-butylbenzimidazolium chloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzimidazolium family, which is known for its diverse range of biological and chemical properties.
Scientific Research Applications
Catalysis
1,3-Di-tert-butylbenzimidazolium chloride derivatives have been used in various catalytic applications. A study by Chianese et al. (2009) synthesized a series of benzimidazolium chlorides to create N-heterocyclic carbene ligands, which demonstrated effectiveness in iridium-catalyzed ketone hydrosilylation. The ligands displayed a moderate level of substrate specificity, with certain variants showing enhanced activity for specific ketones (Chianese, Mo, & Datta, 2009).
Cross-Coupling Reactions
Xia et al. (2013) reported the use of a bis(phenol)-functionalized benzimidazolium salt in the preparation of ionic iron(III) complexes. These complexes demonstrated good potential in cross-coupling reactions using aryl Grignard reagents with alkyl halides, showcasing the utility of benzimidazolium chloride derivatives in organic synthesis (Xia, Xie, Wu, Sun, Shen, & Zhang, 2013).
Solubility Studies
Research by Domańska and Bogel-Łukasik (2004) explored the solubility of 1-butyl-3-methylimidazolium chloride in various alcohols. This study provided valuable insights into the solubility characteristics of similar ionic liquids, which is crucial for their application in different scientific fields (Domańska & Bogel-Łukasik, 2004).
Ligand Development for Metal Complexes
Weinberg et al. (2010) synthesized iridium complexes using a diphenolate imidazolyl-carbene ligand derived from benzimidazolium chloride. These complexes exhibited potential in catalysis, highlighting the importance of benzimidazolium chloride derivatives in the development of novel ligands for metal complexes (Weinberg, Hazari, Labinger, & Bercaw, 2010).
Aggregation Behavior in Aqueous Solutions
Singh and Kumar (2007) investigated the self-aggregation properties of ionic liquids, including 1-butyl-3-methylimidazolium chloride, in aqueous solutions. Understanding these aggregation behaviors is crucial for their application in fields like nanotechnology and materials science (Singh & Kumar, 2007).
Electrochemistry
Studies have also explored the electrochemical properties of ionic liquids related to 1,3-di-tert-butylbenzimidazolium chloride. For instance, Xiao and Johnson (2003) examined the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, identifying its potential in various electrochemical applications (Xiao & Johnson, 2003).
properties
IUPAC Name |
1,3-ditert-butylbenzimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N2.ClH/c1-14(2,3)16-11-17(15(4,5)6)13-10-8-7-9-12(13)16;/h7-11H,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDFXSMZLANNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=[N+](C2=CC=CC=C21)C(C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584844 | |
Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butylbenzimidazolium chloride | |
CAS RN |
946607-10-9 | |
Record name | 1,3-Di-tert-butyl-1H-benzimidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di-tert-butylbenzimidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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